Cas no 2229561-27-5 (2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole)
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole
- EN300-1983314
- 2229561-27-5
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- Inchi: 1S/C8H10ClN/c1-7(6-9)8-4-3-5-10(8)2/h3-5H,1,6H2,2H3
- InChI Key: LUDHTMNIRTYFTL-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1=CC=CN1C
Computed Properties
- Exact Mass: 155.0501770g/mol
- Monoisotopic Mass: 155.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 4.9Ų
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983314-0.05g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-0.1g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-0.25g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-0.5g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-1.0g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1983314-2.5g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-5.0g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1983314-10.0g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1983314-1g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1983314-5g |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole |
2229561-27-5 | 5g |
$3728.0 | 2023-09-16 |
2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole
Chemical Compound CAS No. 2229561-27-5: 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole
The compound CAS No. 2229561-27-5, also known as 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole, is a fascinating organic molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of a chlorinated propenyl group attached to the pyrrole ring introduces interesting electronic and steric properties, making it a subject of interest in both academic and industrial research.
The structure of 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole consists of a pyrrole ring with a methyl group at the 1-position and a substituted propenyl group at the 2-position. The propenyl group is further substituted with a chlorine atom at the 3-position, creating a chlorinated alkene moiety. This arrangement not only enhances the molecule's reactivity but also provides opportunities for further functionalization. Recent studies have explored the use of such chlorinated pyrroles in catalytic processes, where their ability to act as Lewis acids has been leveraged for selective transformations.
In terms of synthesis, CAS No. 2229561-27-5 can be prepared through various routes, including palladium-catalyzed cross-coupling reactions and organocopper chemistry. These methods allow for precise control over the substitution pattern on the pyrrole ring, enabling the preparation of derivatives with tailored properties. For instance, researchers have successfully synthesized analogous compounds with different substituents on the propenyl group, demonstrating the versatility of this approach.
The application potential of 2-(3-chloroprop-1-en-2-yl)-1-methyl-1H-pyrrole extends into materials science, where its electronic properties make it a candidate for use in organic electronics. Recent advancements in this field have highlighted the importance of heterocyclic compounds like pyrroles in constructing efficient organic semiconductors. By incorporating chlorinated substituents, such as those found in this compound, researchers aim to tune the electronic characteristics for improved device performance.
Beyond its electronic applications, CAS No. 2229561-27-5 has shown promise in medicinal chemistry. The pyrrole scaffold is well-known for its pharmacological activity, and the addition of a chlorinated propenyl group may enhance bioavailability or target specificity. Preclinical studies have indicated that derivatives of this compound exhibit moderate activity against certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.
In conclusion, CAS No. (Note: The correct CAS number should be inserted here),
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